N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as BMOX, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. BMOX is a highly selective and potent antagonist of the dopamine D3 receptor, which has been implicated in various neuropsychiatric disorders.
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research into orexin receptors, which modulate feeding, arousal, stress, and drug abuse, has utilized similar compounds to explore therapeutic interventions. For example, studies on compounds acting as orexin receptor antagonists have demonstrated their efficacy in reducing compulsive food intake in models of binge eating, indicating potential applications in eating disorders (Piccoli et al., 2012). Another study highlighted the potential of a selective orexin-1 receptor antagonist to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting implications for anxiety and stress-related disorders (Bonaventure et al., 2015).
Antioxidant and Antimicrobial Activities
Compounds with structural similarities to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide have been synthesized and evaluated for their antioxidant and antimicrobial activities. A study demonstrated the synthesis of novel piperidin-4-one oxime esters, showcasing their efficacy in biological assays, indicating potential applications in medicinal chemistry for the development of new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).
Potential in Neuropharmacology
Research into arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands suggests that structurally related compounds could have applications in neuropharmacology, particularly in the development of treatments for psychiatric disorders. These compounds have been shown to possess high affinity for serotonin binding sites, indicating their potential utility in treating conditions such as depression and anxiety (Glennon et al., 1988).
Application in Sigma Receptor Ligands
Compounds structurally related to this compound have also been explored for their role as sigma receptor ligands. These compounds have demonstrated in vivo antinociceptive and anti-allodynic effects, suggesting their potential as therapeutic agents in the treatment of pain. Sigma receptor antagonists have been highlighted for their efficacy in animal models of pain, indicating their promising role in pain management strategies (Romeo et al., 2021).
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-8-9-21(29-2)20(14-17)25-23(28)22(27)24-15-18-10-12-26(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYNMAWOAUYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.